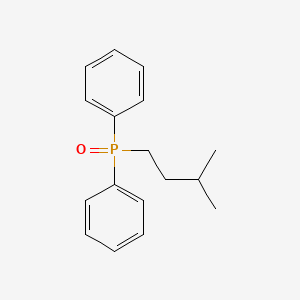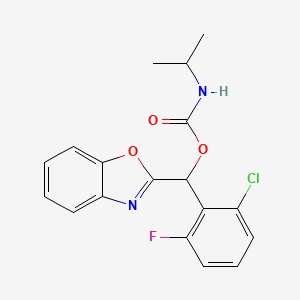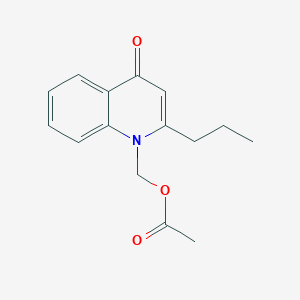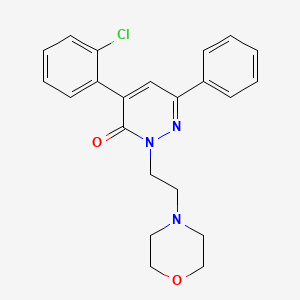![molecular formula C16H16N4O3 B12903945 N-[(1H-Indol-3-yl)acetyl]-L-histidine CAS No. 57105-49-4](/img/structure/B12903945.png)
N-[(1H-Indol-3-yl)acetyl]-L-histidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2-(1H-Indol-3-yl)acetamido)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound that features both indole and imidazole functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(1H-Indol-3-yl)acetamido)-3-(1H-imidazol-4-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Acylation: The indole derivative is then acylated using acetic anhydride to form the indole acetamide.
Coupling with Imidazole: The indole acetamide is coupled with an imidazole derivative through a peptide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Purification: The final product is purified using chromatographic techniques such as HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like preparative HPLC and crystallization.
化学反应分析
Types of Reactions
(S)-2-(2-(1H-Indol-3-yl)acetamido)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted imidazole derivatives.
科学研究应用
(S)-2-(2-(1H-Indol-3-yl)acetamido)-3-(1H-imidazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of novel materials and chemical sensors.
作用机制
The mechanism of action of (S)-2-(2-(1H-Indol-3-yl)acetamido)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole and imidazole rings can participate in hydrogen bonding and π-π interactions, which facilitate binding to active sites of proteins. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Tryptophan: An essential amino acid with an indole ring.
Histidine: An amino acid with an imidazole ring.
Indole-3-acetic acid: A plant hormone with an indole ring.
Uniqueness
(S)-2-(2-(1H-Indol-3-yl)acetamido)-3-(1H-imidazol-4-yl)propanoic acid is unique due to the presence of both indole and imidazole rings in its structure. This dual functionality allows it to participate in a wider range of chemical and biological interactions compared to compounds with only one of these functional groups.
属性
CAS 编号 |
57105-49-4 |
|---|---|
分子式 |
C16H16N4O3 |
分子量 |
312.32 g/mol |
IUPAC 名称 |
(2S)-3-(1H-imidazol-5-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C16H16N4O3/c21-15(5-10-7-18-13-4-2-1-3-12(10)13)20-14(16(22)23)6-11-8-17-9-19-11/h1-4,7-9,14,18H,5-6H2,(H,17,19)(H,20,21)(H,22,23)/t14-/m0/s1 |
InChI 键 |
YLJRKQNQABRMAC-AWEZNQCLSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N[C@@H](CC3=CN=CN3)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC3=CN=CN3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


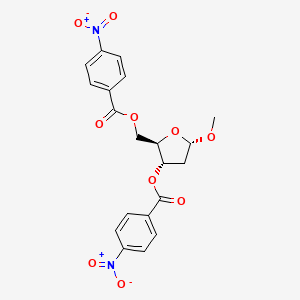
![(2R)-2-amino-3-[(4-sulfamoyl-2,1,3-benzoxadiazol-7-yl)sulfanyl]propanoic acid](/img/structure/B12903874.png)
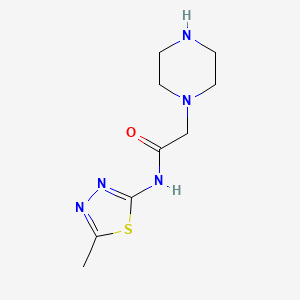

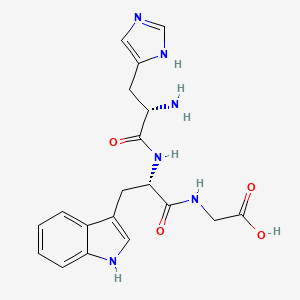
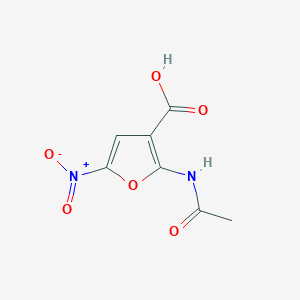
![2-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)oxane](/img/structure/B12903899.png)
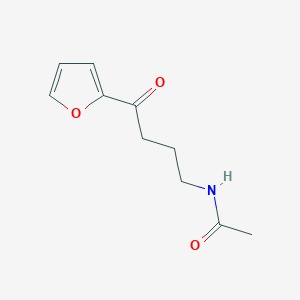

![Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12903915.png)
